molecular formula C15H17Br2N5O3 B560903 Ianthelline CAS No. 105596-36-9

Ianthelline

Cat. No. B560903
CAS RN: 105596-36-9
M. Wt: 475.141
InChI Key: HHMSDZNHWNYHBV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ianthelline is a natural product found in Aiolochroia crassa with data available.

Scientific Research Applications

Antitumor and Antifouling Properties

  • Ianthelline, a bromotyrosine derivative isolated from the Arctic sponge Stryphnus fortis, has been shown to have significant antitumor and antifouling effects. This discovery emphasizes the importance of marine natural products in medical and environmental applications (Cárdenas, 2016).

Cytotoxic Effects and Mechanisms

  • In-depth studies reveal that ianthelline exhibits cytotoxic effects by disturbing mitotic spindle formation, inhibiting pronuclear migration and cytokinesis, and affecting kinase activity. This indicates its potential as a cancer therapeutic agent (Hanssen et al., 2012).

Inhibition of Marine Biofouling

  • Ianthelline effectively inhibits marine micro- and macrofoulers, including marine bacteria, barnacles, and mussels. Its pronounced effect on marine bacteria highlights its potential as a marine antifoulant (Hanssen et al., 2014).

Synthetic Applications

  • The total synthesis of ianthelline has been achieved, demonstrating its potential for laboratory-scale production and study, which is crucial for further exploration of its biological activities (Shearman et al., 2010).

Functional Foods and Pharma

  • Ianthelline's properties may contribute to the development of functional foods or pharmaceutical products, especially in the context of its anticancer and antifouling activities. This aligns with the growing interest in natural compounds for health and well-being applications (Mollet & Rowland, 2002).

Antibiotic Enhancement

  • Ianthelline derivatives have shown promise as antibiotic enhancers against resistant Gram-negative bacteria. This application could be significant in addressing antibiotic resistance issues (Pieri et al., 2014).

Biomedical Applications

  • The chitin-based skeletons of related marine sponges, similar to ianthelline-producing sponges, have potential in tissue engineering and regenerative medicine. Their capacity for supporting cell culture is of particular interest in biomedical research (Schubert et al., 2019).

properties

CAS RN

105596-36-9

Molecular Formula

C15H17Br2N5O3

Molecular Weight

475.141

IUPAC Name

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide

InChI

InChI=1S/C15H17Br2N5O3/c1-25-13-10(16)4-8(5-11(13)17)6-12(22-24)14(23)19-3-2-9-7-20-15(18)21-9/h4-5,7,24H,2-3,6H2,1H3,(H,19,23)(H3,18,20,21)/b22-12+

InChI Key

HHMSDZNHWNYHBV-WSDLNYQXSA-N

SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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